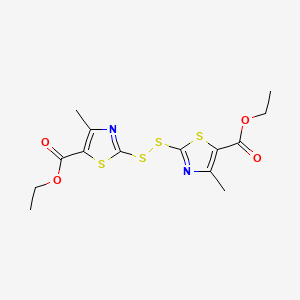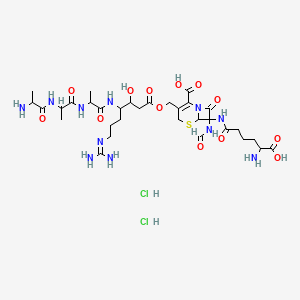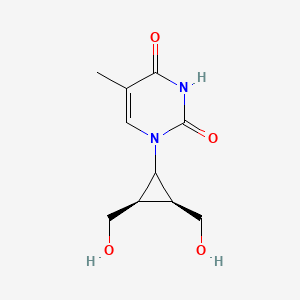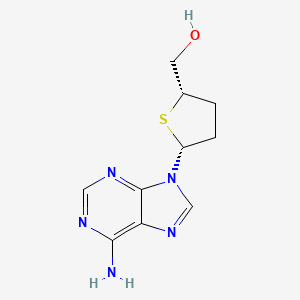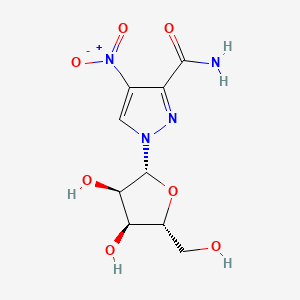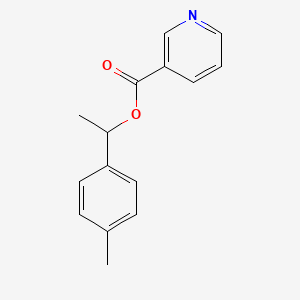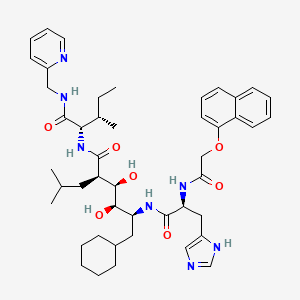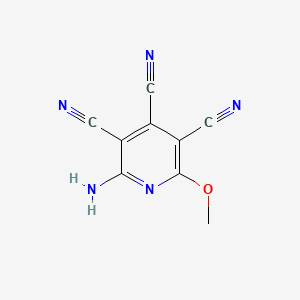
3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- is a heterocyclic organic compound with the molecular formula C10H8N6O It is characterized by a pyridine ring substituted with three cyano groups at positions 3, 4, and 5, an amino group at position 2, and a methoxy group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-3,4,5-tricyanopyridine with methanol in the presence of a base can yield the desired compound. The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.
Scientific Research Applications
3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers study its effects on various biological systems to understand its potential therapeutic benefits.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interaction with nucleic acids. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,4,5-tricyanopyridine: Similar structure but lacks the methoxy group.
3,4,5-Tricyanopyridine: Lacks both the amino and methoxy groups.
2-Amino-6-methoxypyridine: Lacks the cyano groups.
Uniqueness
3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
102433-78-3 |
|---|---|
Molecular Formula |
C9H5N5O |
Molecular Weight |
199.17 g/mol |
IUPAC Name |
2-amino-6-methoxypyridine-3,4,5-tricarbonitrile |
InChI |
InChI=1S/C9H5N5O/c1-15-9-7(4-12)5(2-10)6(3-11)8(13)14-9/h1H3,(H2,13,14) |
InChI Key |
FNZQARVPPQEHAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=N1)N)C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






